Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate
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Overview
Description
Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is known for its unique chemical structure, which combines a chromen-4-one core with an ethyl ester and a dimethylcarbamoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Dimethylcarbamoyloxy Group: The dimethylcarbamoyloxy group can be introduced via a nucleophilic substitution reaction using dimethylcarbamoyl chloride and a suitable base.
Esterification: The final step involves the esterification of the chromen-4-one derivative with ethyl 4-hydroxybenzoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the chromen-4-one core or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate can be compared with other similar compounds, such as:
Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate: This compound has a trifluoromethyl group, which may enhance its biological activity and stability.
Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(methyl)chromen-3-yl]oxybenzoate: The presence of a methyl group can influence the compound’s reactivity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-4-26-20(24)13-5-7-14(8-6-13)28-18-12-27-17-11-15(29-21(25)22(2)3)9-10-16(17)19(18)23/h5-12H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYTWDBQUZDAOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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